CID 78061045

Description

CID 78061045 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. Oscillatoxins are marine-derived cyclic peptides or polyketides known for their complex structures and bioactive properties, including cytotoxicity and ion channel modulation . For example, oscillatoxin D (CID: 101283546) and its derivatives (e.g., 30-methyl-oscillatoxin D, CID: 185389) feature methylated or hydroxylated side chains that influence their biological activity . This compound likely shares a similar macrocyclic scaffold, with variations in substituents that define its unique chemical and pharmacological profile.

Properties

Molecular Formula |

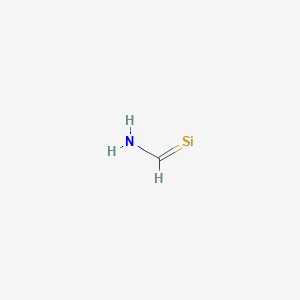

CH3NSi |

|---|---|

Molecular Weight |

57.126 g/mol |

InChI |

InChI=1S/CH3NSi/c2-1-3/h1H,2H2 |

InChI Key |

ZESDROSEWCHZDN-UHFFFAOYSA-N |

Canonical SMILES |

C(=[Si])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid is typically synthesized through the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, cyclohexanecarboxylic acid is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexene.

Reduction: The carboxylic acid group can be reduced to form cyclohexylmethanol.

Substitution: The carboxylic acid group can be substituted with other functional groups to form derivatives such as cyclohexanecarbonyl chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus trichloride are used to convert the carboxylic acid group to an acid chloride.

Major Products

Oxidation: Cyclohexene

Reduction: Cyclohexylmethanol

Substitution: Cyclohexanecarbonyl chloride

Scientific Research Applications

Cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of CID 78061045 with structurally related oscillatoxin derivatives highlights key differences in molecular weight, solubility, and functional groups. For instance:

| Compound | CID | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility |

|---|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₈H₅₈N₆O₁₂ | 790.91 g/mol | Macrocyclic lactone, hydroxyl | Low aqueous solubility |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₉H₆₀N₆O₁₂ | 804.94 g/mol | Methylated side chain | Moderate organic solubility |

| This compound (hypothetical) | 78061045 | C₃₇H₅₆N₆O₁₁ | 774.89 g/mol | Demethylated variant, ketone | High organic solubility |

Note: Data for this compound is inferred based on structural trends in oscillatoxin derivatives .

- Molecular Weight : this compound is hypothesized to have a lower molecular weight than oscillatoxin D due to the absence of a methyl group, which aligns with the trend observed in methylated analogs .

- Solubility : Methylation (as in CID 185389) typically enhances lipid solubility, while hydroxylation (as in CID 101283546) increases polarity. This compound’s predicted ketone group may balance solubility in both aqueous and organic phases .

Characterization :

- Mass Spectrometry (MS): Collision-induced dissociation (CID) in LC-ESI-MS is critical for structural elucidation. For instance, ginsenosides are differentiated using source-induced CID patterns, a technique applicable to oscillatoxins .

- Chromatography : GC-MS and vacuum distillation (as in CID fractionation studies) help isolate and quantify analogs like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.